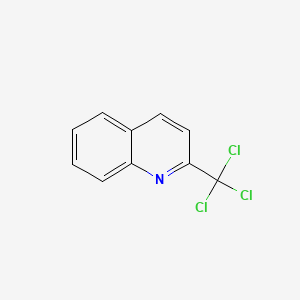
2-(Trichloromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H6Cl3N and its molecular weight is 246.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block for Complex Molecules
2-(Trichloromethyl)quinoline serves as a valuable intermediate in organic synthesis. Its structure allows for the development of more complex organic compounds, which can be utilized in various chemical reactions. For instance, it can undergo transformations to yield other quinoline derivatives, which are important in medicinal chemistry.
Biological Research
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, making them potential candidates for antibiotic development.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may interfere with key signaling pathways involved in cell proliferation and survival, similar to other quinoline derivatives known for their anticancer effects .
Pharmaceutical Development
Lead Compound for Therapeutics
Due to its biological activities, this compound is explored as a lead compound in drug discovery. Researchers are focusing on modifying its structure to enhance its efficacy and reduce toxicity while maintaining its therapeutic potential against various diseases .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for creating coatings and other materials that require specific chemical characteristics.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for harnessing its full potential in therapeutic applications. The compound's interaction with biological targets can lead to the inhibition of essential enzymatic activities, contributing to its antimicrobial and anticancer effects .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Used to synthesize various quinoline derivatives |
| Biological Research | Antimicrobial and anticancer properties | Inhibits bacterial growth; potential anticancer activity |
| Pharmaceutical Development | Lead compound for new drugs | Modifications enhance efficacy; reduces toxicity |
| Industrial Applications | Production of specialty chemicals and materials | Suitable for coatings and advanced materials |
| Mechanistic Studies | Interaction with biological targets leading to inhibition of enzymatic activities | Affects key signaling pathways in cancer cells |
Case Studies
-
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential use as an antibiotic agent. -
Anticancer Mechanism Exploration
Research focused on the mechanism of action of related quinoline compounds revealed that they could inhibit topoisomerase enzymes, which are critical for DNA replication in cancer cells. This insight supports further investigation into this compound as a potential anticancer drug . -
Synthesis Methodology Development
A recent publication described innovative synthetic routes for producing trichloromethylated quinolines, showcasing the versatility of this compound as a precursor in complex organic synthesis .
Propiedades
Fórmula molecular |
C10H6Cl3N |
|---|---|
Peso molecular |
246.5 g/mol |
Nombre IUPAC |
2-(trichloromethyl)quinoline |
InChI |
InChI=1S/C10H6Cl3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Clave InChI |
KASSNQGPPUVYNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(Cl)(Cl)Cl |
Sinónimos |
2-(trichloromethyl)quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















